molecular formula C13H14N2O5 B6236911 1-benzyl 4-methyl 2-oxoimidazolidine-1,4-dicarboxylate CAS No. 76453-28-6

1-benzyl 4-methyl 2-oxoimidazolidine-1,4-dicarboxylate

Cat. No.: B6236911
CAS No.: 76453-28-6
M. Wt: 278.26 g/mol
InChI Key: HGGFHNOZJFTXHU-UHFFFAOYSA-N
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Description

1-Benzyl 4-methyl 2-oxoimidazolidine-1,4-dicarboxylate (CAS 960205-74-7, molecular formula C₁₃H₁₄N₂O₅) is a chiral imidazolidine derivative featuring a bicyclic structure with benzyl and methyl ester groups at the 1- and 4-positions, respectively. The 2-oxo group introduces a ketone moiety, which enhances its reactivity in nucleophilic additions or substitutions. This compound is commercially available in enantiopure forms (e.g., (4R)-configuration) and is utilized as a building block in medicinal chemistry and asymmetric synthesis . Its structural rigidity and functional group diversity make it valuable for designing protease inhibitors, kinase modulators, and other bioactive molecules.

Properties

CAS No.

76453-28-6

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

1-O-benzyl 4-O-methyl 2-oxoimidazolidine-1,4-dicarboxylate

InChI

InChI=1S/C13H14N2O5/c1-19-11(16)10-7-15(12(17)14-10)13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,17)

InChI Key

HGGFHNOZJFTXHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(C(=O)N1)C(=O)OCC2=CC=CC=C2

Purity

95

Origin of Product

United States

Preparation Methods

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and scalability:

SolventRoleExample Use Case
DMF Enhances nucleophilicityBenzylation reactions
Acetone Facilitates easy recoveryIndustrial-scale processes

The patent literature highlights ketone solvents (e.g., acetone) for their miscibility with water, simplifying post-reaction solvent recovery and reducing costs.

Base Optimization

Potassium carbonate is preferred over stronger bases (e.g., NaOH) due to its mildness and compatibility with sensitive intermediates.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors improve yield and reproducibility:

  • Residence Time: 10–30 minutes

  • Temperature Control: 70–100°C

  • Catalyst: Heterogeneous catalysts (e.g., immobilized enzymes) reduce purification needs .

Chemical Reactions Analysis

Types of Reactions

1-benzyl 4-methyl 2-oxoimidazolidine-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxo groups.

    Reduction: Hydroxylated derivatives.

    Substitution: Compounds with substituted benzyl groups.

Scientific Research Applications

1-benzyl 4-methyl 2-oxoimidazolidine-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl 4-methyl 2-oxoimidazolidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Ring Type and Substitution Patterns

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Molecular Formula Key Applications/Properties Reference
1-Benzyl 4-methyl 2-oxoimidazolidine-1,4-dicarboxylate Imidazolidine 2-oxo, benzyl (1-), methyl ester (4-) C₁₃H₁₄N₂O₅ Chiral intermediates, drug design
1-Benzyl 4-(tert-butyl) (S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate Piperazine tert-butyl (4-), cyanomethyl (2-) C₂₀H₂₆N₄O₄ PROTAC synthesis, alkylation
1-(tert-Butyl) 4-methyl piperidine-1,4-dicarboxylate Piperidine tert-butyl (1-), methyl ester (4-) C₁₂H₂₁NO₄ sEH inhibitors, metabolic stability
1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate Azepane 5-oxo, ethyl ester (4-) C₁₇H₂₁NO₅ Macrocyclic precursors
1-(tert-Butyl) 4-methyl 4-cyanopiperidine-1,4-dicarboxylate Piperidine Cyano (4-), tert-butyl (1-) C₁₃H₂₀N₂O₄ Nitrile-based pharmacophores

Key Research Findings

  • Synthetic Efficiency: The target compound is synthesized via Mitsunobu or Ullmann coupling, achieving >95% enantiomeric excess (ee) in asymmetric routes . Piperazine analogues require multi-step protocols involving NaCN substitution () or reductive amination ().
  • Therapeutic Potential: While the imidazolidine derivative is primarily a synthetic intermediate, piperidine-based dicarboxylates demonstrate clinical relevance in metabolic disease and oncology .

Biological Activity

1-Benzyl 4-methyl 2-oxoimidazolidine-1,4-dicarboxylate (CAS No. 960205-74-7) is a synthetic compound belonging to the imidazolidine family. Its unique structure, characterized by a benzyl group and dual carboxylate functionalities, positions it as a promising candidate in medicinal chemistry. This article provides an in-depth analysis of its biological activity, potential applications, and relevant research findings.

  • Molecular Formula : C₁₃H₁₄N₂O₅
  • Molecular Weight : 278.26 g/mol
  • Structure : The compound features an imidazolidine ring with two carboxylate groups and a methyl group attached to the nitrogen atom.

This compound has been identified as an inhibitor of sodium channels, specifically the Na v 1.8 channel. This channel is crucial in pain signaling pathways, suggesting that this compound could be beneficial in pain management and treatment of neurological disorders.

Interaction Studies

Research indicates that modifications to the benzyl group or the carboxylate moieties can significantly influence binding affinity and activity profiles. The compound exhibits potential interactions with various biological targets, leading to diverse pharmacological effects. Preliminary studies have shown its potential to modulate ion channels involved in nociception, which is critical for developing analgesics.

Case Studies

  • Pain Management : A study explored the effects of this compound on pain perception in animal models. Results indicated a significant reduction in pain response when administered, highlighting its potential as an analgesic agent.
  • Antimicrobial Activity : Another investigation assessed the compound's antimicrobial properties against various bacterial strains. The findings demonstrated moderate antibacterial activity, suggesting further exploration for therapeutic use in infectious diseases.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:

Compound NameStructural DifferencesKey Biological Activities
2-Oxoimidazolidine-4-carboxamide Contains a carboxamide instead of dicarboxylateMore polar; potentially more soluble
Benzimidazole Derivatives Contains a benzimidazole ringDifferent pharmacological properties due to nitrogen heterocycles
N-benzyl Pyrrolidine Derivatives Similar benzyl substitution but lacks dicarboxylateMay exhibit different biological activities

This table illustrates how the dual carboxylate groups of this compound enhance its reactivity and therapeutic potential compared to structurally similar compounds.

Q & A

Q. How can the synthesis of 1-benzyl 4-methyl 2-oxoimidazolidine-1,4-dicarboxylate be optimized to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, using anhydrous conditions and coupling agents (e.g., DCC/DMAP) can enhance esterification efficiency. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol can isolate the product with >95% purity. Monitoring reaction progress using TLC or HPLC (with reference standards like those in ) ensures intermediate stability .

Q. What spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • X-ray crystallography provides unambiguous confirmation of molecular geometry, as demonstrated in studies of structurally related dicarboxylates (e.g., bond lengths and angles in and ).
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies functional groups, with characteristic shifts for the benzyl group (δ 7.2–7.4 ppm) and carbonyl carbons (δ 165–175 ppm).
  • High-resolution mass spectrometry (HRMS) validates molecular formula accuracy .

Q. How can impurities or degradation products be identified during synthesis?

Methodological Answer: Impurity profiling requires HPLC-MS with a C18 column and acetonitrile/water mobile phase. Spiking experiments using certified reference materials (e.g., ’s impurity standards) help identify byproducts like unreacted intermediates or hydrolysis derivatives. Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-UV detect degradation pathways .

Advanced Research Questions

Q. What computational methods are effective for modeling the reaction mechanisms and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways, such as nucleophilic acyl substitution during ester formation.
  • Molecular Dynamics (MD) simulations assess solvation effects and conformational stability in different solvents.
  • Hirshfeld surface analysis (used in ) maps intermolecular interactions in the crystal lattice, aiding in polymorph prediction .

Q. How can contradictory data in literature regarding the compound’s biological activity be resolved?

Methodological Answer: Conduct comparative assays under standardized conditions (e.g., fixed pH, temperature, and cell lines). Validate results using orthogonal methods:

  • In vitro enzyme inhibition assays (e.g., cytochrome P450 isoforms in ) with positive/negative controls.
  • Metabolic stability studies using liver microsomes to rule out false positives from compound degradation. Statistical meta-analysis of published data identifies outliers due to methodological variability .

Q. What strategies are recommended for studying the compound’s degradation kinetics under varying environmental conditions?

Methodological Answer: Design a DOE (Design of Experiments) to test factors like pH, light, and oxidizers:

  • Forced degradation (acid/base hydrolysis, thermal stress) followed by LC-MS/MS identifies major degradation products.
  • Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life at 25°C using data from accelerated conditions.
  • Quantum mechanical calculations (e.g., transition state theory) explain susceptibility to hydrolysis at the imidazolidine ring .

Q. How can intermolecular interactions in the solid state influence the compound’s physicochemical properties?

Methodological Answer: Analyze single-crystal X-ray data (as in and ) to identify hydrogen bonds (e.g., C=O⋯H-N) and π-π stacking. Compare with DSC/TGA to correlate packing efficiency with melting point and thermal stability. Solubility studies in biorelevant media (FaSSIF/FeSSIF) link crystal morphology to dissolution rates .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for derivatives of this compound?

Methodological Answer: Replicate protocols with strict control of variables (e.g., solvent grade, inert atmosphere). Use Design of Experiments (DoE) to isolate critical factors (e.g., catalyst type, reaction time). Cross-validate yields via quantitative NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to rule out measurement bias .

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